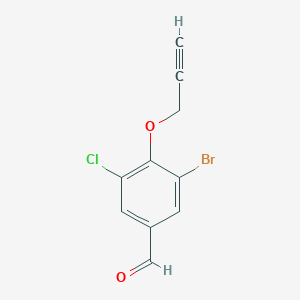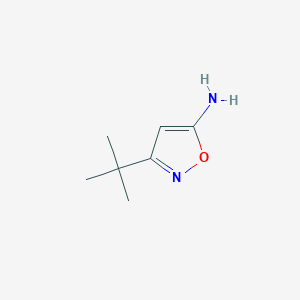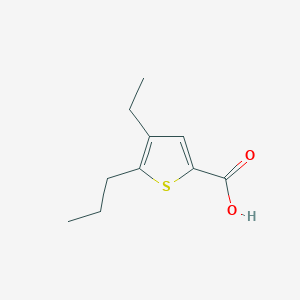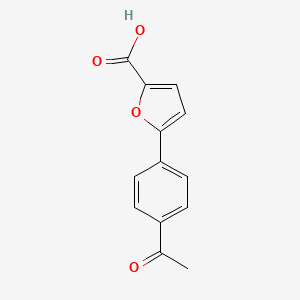
4-Bromothiazole
概要
説明
4-Bromothiazole is a heterocyclic organic compound containing a five-membered ring with one sulfur atom, one nitrogen atom, and a bromine substituent at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromothiazole can be synthesized through several methods. One common approach involves the bromination of thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced via large-scale bromination reactions. The process involves the use of bromine and a suitable solvent, such as acetic acid or chloroform, to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 4-Bromothiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiazole derivatives.
Coupling Reactions: this compound is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced thiazole derivatives.
Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds.
科学的研究の応用
4-Bromothiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Bromothiazole varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
類似化合物との比較
4-Bromothiazole can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
5-Bromothiazole: Similar in structure but with different reactivity and applications.
Thiazole: The parent compound, which serves as a precursor for various substituted thiazoles.
Uniqueness: this compound is unique due to its specific bromine substitution at the fourth position, which imparts distinct reactivity and biological activity compared to other thiazole derivatives.
特性
IUPAC Name |
4-bromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-6-2-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTIGYKLTROQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376819 | |
| Record name | 4-Bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34259-99-9 | |
| Record name | 4-Bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-bromothiazole a valuable reagent in organic synthesis?
A1: this compound serves as a key building block for synthesizing diverse thiazole derivatives, particularly 2,4-disubstituted thiazoles. Its value stems from the inherent reactivity differences between the carbon atoms at positions 2 and 4. Research demonstrates that cross-coupling reactions, such as Negishi and Stille couplings, preferentially occur at the more electron-deficient carbon atom at position 2. This regioselectivity allows for the controlled introduction of substituents at specific positions on the thiazole ring. ,
Q2: Can you elaborate on the regioselective functionalization of this compound?
A2: Absolutely. The bromine atom at position 4 can be selectively substituted using various cross-coupling reactions like the Negishi and Stille couplings. For example, reacting this compound with an alkyl or aryl zinc halide in the presence of a palladium catalyst results in the formation of a 2-substituted this compound. Alternatively, a bromine-magnesium exchange reaction can selectively metalate the carbon atom at position 2, further expanding the possibilities for introducing diverse substituents.
Q3: How is this compound used in the synthesis of more complex molecules?
A3: this compound has proven particularly useful in the total synthesis of natural products. For instance, it played a crucial role in synthesizing the thiopeptides amythiamicin C and D. Researchers utilized this compound as a starting material, strategically employing Negishi and Stille cross-coupling reactions to assemble the complex bithiazole moiety present in these natural products.
Q4: Are there any other notable applications of this compound in complex molecule synthesis?
A4: Yes, this compound was central to the total synthesis of WS 75624 A, a naturally occurring Endothelin Converting Enzyme (ECE) inhibitor. In this case, researchers utilized 2,4-dibromothiazole, the precursor to this compound, as a starting point. Sequential cross-coupling reactions, first at the 2-position and then at the 4-position after conversion to the corresponding stannane, allowed for the construction of the desired molecule.
Q5: What are the stereochemical implications when using this compound in synthesis?
A5: When synthesizing molecules with chiral centers, the stereochemistry at the newly formed chiral center is crucial. Researchers have successfully used this compound to synthesize α-chiral 2-substituted 4-bromothiazoles with high regio- and stereoselectivity. This was achieved by employing a bromine-magnesium exchange reaction followed by a reaction with a chiral electrophile. This approach provides access to enantiomerically enriched building blocks for synthesizing complex chiral molecules, including thiazolyl peptides and dolabellin.
Q6: How does the availability of different synthetic routes impact the use of this compound?
A6: The existence of diverse synthetic routes to this compound and its derivatives significantly enhances its utility. Researchers have revisited and optimized the synthesis of a range of bromothiazoles, including this compound. These advancements provide efficient methods for producing these valuable building blocks without requiring hazardous reagents like elemental bromine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)



![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)
![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)


![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)
![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)
